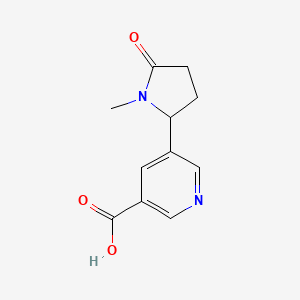
5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves several steps, including the addition of formic acid, heating, and the addition of formaldehyde. After the reaction is complete, the product is isolated and purified .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The structure also includes a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The pyrrolidine ring can undergo various reactions, and the carboxylic acid group can participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise structure. The presence of the carboxylic acid group suggests that it would have acidic properties . The compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems with potential biological activities. These compounds were synthesized through a reaction with carbonyldiimidazole and benzamidoximes, showcasing the versatility of 5-oxopyrrolidine derivatives in creating complex molecular structures. The biological activity of these compounds was predicted, indicating potential applications in pharmaceutical development (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Properties
Derivatives of 5-oxopyrrolidine-3-carboxylic acid containing various substituents have demonstrated significant antioxidant activity. This includes compounds that showed higher antioxidant activity than ascorbic acid, suggesting their potential use in therapeutic applications for combating oxidative stress. The structural analysis and antioxidant efficacy highlight the compound's value in medicinal chemistry and its role in developing new antioxidant agents (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
A study on 5-oxopyrrolidine derivatives revealed promising anticancer and antimicrobial properties. Compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed potent activity against A549 cells, and one particular compound exhibited selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. These findings suggest the potential of 5-oxopyrrolidine derivatives as scaffolds for developing new therapeutic agents targeting cancer and multidrug-resistant bacterial infections (Kairytė et al., 2022).
Antibacterial Activity
Further investigation into the antibacterial properties of 5-oxopyrrolidine derivatives demonstrated their efficacy against various bacterial strains. A series of novel compounds bearing the 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid structure were synthesized and evaluated for their antibacterial potential, showing moderate to good activity. This research underscores the compound's role in developing new antibacterial drugs, contributing to the fight against antibiotic resistance (Devi et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of rac-Cotinine 3-Carboxylic Acid, also known as 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid, is the central nervous system . It interacts with both nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system .
Mode of Action
The compound acts as a weak agonist of nAChRs . It facilitates memory, cognition, executive function, and emotional responding . It also has a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway .
Biochemical Pathways
The compound stimulates synaptic density in the main brain regions involved in learning and memory through the Akt/GSK3/synaptophysin pathway . This results in improved cognitive function and reduced cognitive-impairment associated with disease and stress-induced dysfunction .
Result of Action
The action of rac-Cotinine 3-Carboxylic Acid results in enhanced cognitive function, including memory and executive function . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Análisis Bioquímico
Biochemical Properties
rac-Cotinine 3-Carboxylic Acid interacts with various enzymes and proteins in biochemical reactions. The dominant pathway of its metabolism in humans involves the formation of cotinine, which occurs in two steps. The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .
Cellular Effects
It is known that this compound is a carcinogen
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is a carcinogen
Dosage Effects in Animal Models
The effects of rac-Cotinine 3-Carboxylic Acid vary with different dosages in animal models. For instance, nicotine clearance in rats is altered as a function of age, impacting the interpretation of animal model data
Metabolic Pathways
rac-Cotinine 3-Carboxylic Acid is involved in the metabolic pathways of nicotine. The dominant pathway of its metabolism in humans is the formation of cotinine, which occurs in two steps. The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .
Propiedades
IUPAC Name |
5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPNTJZYIZZLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747379 |
Source


|
| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-18-8 |
Source


|
| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

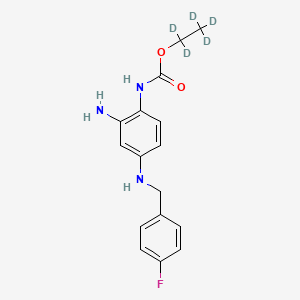
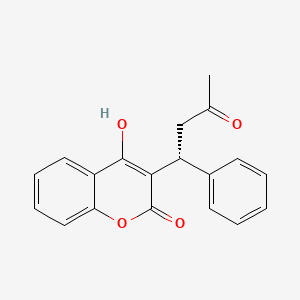
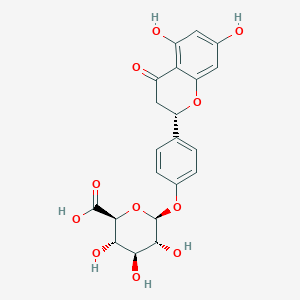
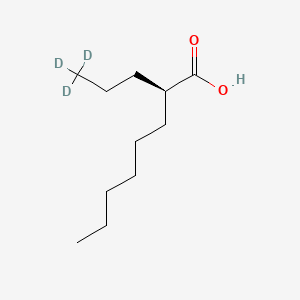
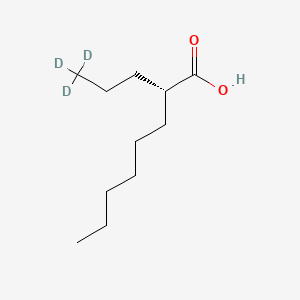


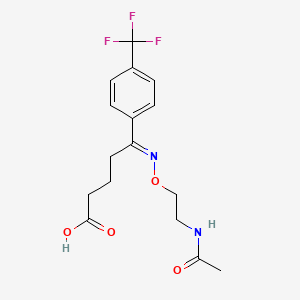
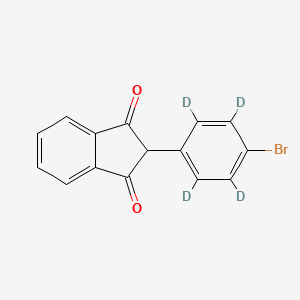
![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)
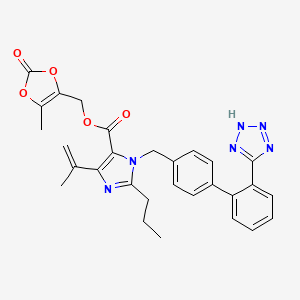
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)
![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)
